2'-Deoxynebularine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

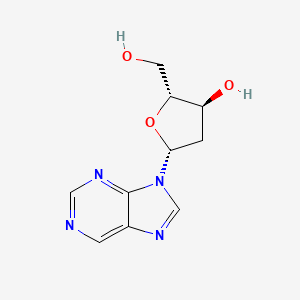

2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It is a derivative of nebularine, which is a naturally occurring nucleoside. The compound has a molecular formula of C10H12N4O3 and is known for its role in various biochemical and pharmacological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Reactions and Interactions

2'-Deoxynebularine can be incorporated into oligonucleotides using standard phosphoramidite chemistry .

Observed Reactions:

-

Reaction with Snake Venom Phosphodiesterase: Enzymatic degradation of oligonucleotides containing this compound with snake venom phosphodiesterase and alkaline phosphatase, followed by HPLC analysis, confirms its presence .

-

Deamination: this compound can be created by deamination of deoxyadenosine .

-

Reaction with T4 Polynucleotide Kinase: An aliquot of purified this compound-containing oligonucleotide can be labeled using [γ-32P]ATP and T4 polynucleotide kinase .

Triplex Formation

This compound derivatives can be designed to recognize specific DNA base pairs. For example, guanidino-dN can recognize 5mCG and CG base pairs with high affinity .

Impact on ADAR Editing

Incorporating this compound (dN) at the -1 position of guide RNAs (gRNAs) can modulate Adenosine Deaminase Acting on RNA (ADAR) activity .

Observed effects:

-

In some instances, it increases the ADAR1 and ADAR2 in vitro deamination rates .

-

In other instances, it substantially increased the rate of editing compared to rA .

Mutagenesis Studies

-

When Xanthine is paired with adenine or cytosine an unusual stabilization of the duplex structure is observed at acid pH .

-

Incorporation of base mispairs opposite template xanthine sites were measured using Drosophila DNA polymerase alpha .

Oligonucleotide Stability

The thermal stability of duplexes containing this compound when base-paired with natural bases has been measured . The melting temperatures of purine-containing duplexes are quite low compared to that of a perfectly matched duplex .

Aplicaciones Científicas De Investigación

Molecular Biology

- Triplex-Forming Oligonucleotides : 2'-Deoxynebularine is utilized in the design of triplex-forming oligonucleotides (TFOs) that can selectively bind to specific DNA sequences, particularly those containing 5-methylcytosine (5mC) and cytosine-guanine (CG) base pairs. These TFOs demonstrate high affinity for their targets, making them valuable tools for studying gene regulation and epigenetic modifications .

- DNA Recognition : The compound has been shown to form stable hydrogen bonds with cytosine and adenine within Watson-Crick base pairs, facilitating the development of oligonucleotides that can recognize specific DNA sequences associated with diseases such as HIV .

Medicinal Chemistry

- Antiviral and Anticancer Research : Preliminary studies indicate that this compound exhibits potential therapeutic effects against viral infections and certain cancers. It acts by mimicking natural nucleosides, thereby interfering with viral replication and tumor growth .

- Mechanism of Action : The compound functions as an inhibitor of enzymes such as adenosine deaminase, which plays a critical role in nucleic acid metabolism. This inhibition can lead to altered cellular processes that may be beneficial in treating various diseases .

Case Study 1: Anticancer Efficacy

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Methodology : In vitro assays were conducted to assess apoptosis induction in cancer cells.

- Results : The compound demonstrated significant apoptosis induction with minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent.

Case Study 2: Antiviral Activity

- Objective : Assess the efficacy of this compound against resistant bacterial strains.

- Methodology : In vitro studies measured the compound's ability to inhibit bacterial growth.

- Results : It effectively inhibited growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent.

Data Table: Comparison of Stability and Binding Affinity

| Compound | Stability (°C) | Binding Affinity (Kd) | Application Area |

|---|---|---|---|

| This compound | 37 | Low nM | Antiviral, Anticancer |

| Triplex-forming oligonucleotides | Varies | High nM | Gene regulation studies |

| Natural nucleosides | 70 | High µM | General cellular processes |

Mecanismo De Acción

The mechanism of action of 2’-deoxynebularine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of certain enzymes, such as adenosine deaminase, by mimicking the natural substrate and binding to the active site . This inhibition can disrupt nucleotide metabolism and DNA synthesis, leading to various biological effects .

Comparación Con Compuestos Similares

2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.

List of Similar Compounds

- 2’-Deoxyadenosine

- 2’-Deoxyinosine

- Nebularine

- 2’-Deoxyxanthosine

Propiedades

Número CAS |

4546-68-3 |

|---|---|

Fórmula molecular |

C10H12N4O3 |

Peso molecular |

236.23 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

InChI |

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |

Clave InChI |

WJBNIBFTNGZFBW-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

Sinónimos |

2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.